molecular formula C20H19ClN4O3 B3003658 (5-chloro-2-methoxyphenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2034401-95-9

(5-chloro-2-methoxyphenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Cat. No.: B3003658
CAS No.: 2034401-95-9
M. Wt: 398.85
InChI Key: ZVYHBUIZNBUEEA-UHFFFAOYSA-N
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Description

(5-chloro-2-methoxyphenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H19ClN4O3 and its molecular weight is 398.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Compounds similar to (5-chloro-2-methoxyphenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone have been synthesized and characterized, focusing on their structural properties. For instance, Abosadiya et al. (2018) investigated the synthesis and characterization of new 1,2,4-Triazole and Triazolidin derivatives, emphasizing crystallographic studies and density functional theory (DFT) analyses (Abosadiya et al., 2018).

Biological Activities

  • The biological activities of structurally related compounds have been a subject of research. For instance, Nagaraj et al. (2018) synthesized novel triazole analogues and evaluated their antibacterial activities against human pathogens, highlighting potential molecules for further development (Nagaraj, Srinivas, & Rao, 2018).

Application in Imaging Techniques

  • Some compounds with similar structures have been explored in imaging techniques like PET scans for Parkinson's disease. Wang et al. (2017) synthesized a compound for imaging of LRRK2 enzyme in Parkinson's disease, showcasing the potential of these compounds in biomedical imaging (Wang, Gao, Xu, & Zheng, 2017).

Antimicrobial and Antifungal Applications

  • The antimicrobial and antifungal properties of related compounds have been extensively studied. Chaudhari (2012) reported on the synthesis of derivatives with promising antimicrobial activities (Chaudhari, 2012). Additionally, Lv et al. (2013) synthesized novel compounds with significant antifungal activity (Lv, Wang, Ding, Wang, Zhao, & Zuo, 2013).

Molecular Stabilities and Conformational Analyses

  • The molecular stabilities and conformational analyses of similar compounds have been a focus in some studies. Karayel (2021) conducted a detailed study of the tautomeric properties and conformations of benzimidazole derivatives bearing 1,2,4-triazole, providing insights into their potential anti-cancer properties (Karayel, 2021).

Synthesis and Electrochemistry

  • Research has also delved into the synthesis and electrochemical properties of similar compounds. Zhao et al. (2013) synthesized aryl(5-ferrocenyl-2 H -1,2,3-triazol-4-yl)methanone derivatives and studied their liquid crystal behaviors and electrochemical properties (Zhao, Guo, Chen, & Bian, 2013).

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3/c1-27-19-8-7-14(21)9-18(19)20(26)24-11-16(12-24)25-10-15(22-23-25)13-28-17-5-3-2-4-6-17/h2-10,16H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYHBUIZNBUEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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